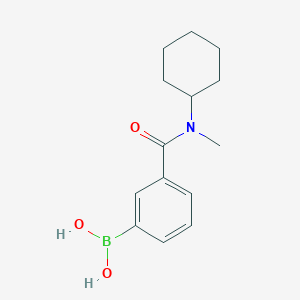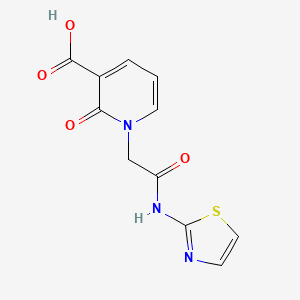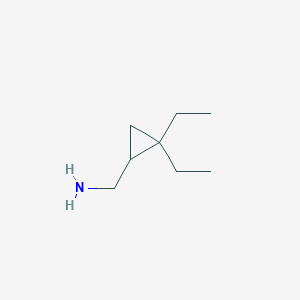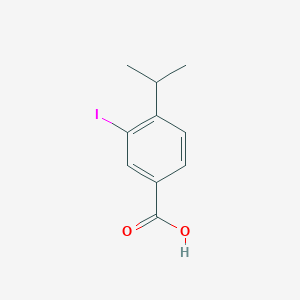
4-Cyano-2-fluorophenylboronic acid
Übersicht
Beschreibung
4-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory research .
Molecular Structure Analysis
The molecular structure of 4-Cyano-2-fluorophenylboronic acid consists of a phenyl ring substituted with a cyano group at the 4-position and a fluorine atom at the 2-position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
4-Cyano-2-fluorophenylboronic acid can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
4-Cyano-2-fluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 4-Cyano-2-fluorophenylboronic Acid Applications
4-Cyano-2-fluorophenylboronic acid is a versatile compound in scientific research, with applications spanning various fields. Below is a detailed analysis of its unique applications across six distinct areas.
Medicine: Neutron Capture Therapy: 4-Cyano-2-fluorophenylboronic acid has potential applications in the medical field, particularly as a boron carrier for neutron capture therapy (NCT). NCT is a type of cancer treatment that targets tumors on a cellular level using boron-containing compounds . The compound’s boronic acid group can be used to deliver boron atoms to cancer cells, which are then irradiated with neutrons, leading to cell destruction.
Agriculture: Crop Protection Agents: In agriculture, this compound could be utilized in the synthesis of crop protection agents. Its boronic acid moiety can react with various organic substrates to create new compounds that may act as pesticides or herbicides, contributing to enhanced crop yields and protection against pests .
Material Science: Polymer Synthesis: The boronic acid functionality of 4-Cyano-2-fluorophenylboronic acid is valuable in material science, especially in the synthesis of polymers. It can be involved in creating novel polymers with specific properties, such as increased durability or conductivity, which can be used in a range of applications from electronics to construction materials .
Environmental Science: Sensing and Detection: This compound can be applied in environmental science for the development of sensors and detection systems. Its chemical structure allows for the creation of sensitive and selective sensors that can detect environmental pollutants or changes in conditions, aiding in environmental monitoring and protection efforts .
Analytical Chemistry: Chromatography: In analytical chemistry, 4-Cyano-2-fluorophenylboronic acid can be used as a derivatization agent in chromatography. It can help in the separation and analysis of complex mixtures by reacting with specific analytes, improving the detection and quantification of various substances .
Biochemistry: Enzyme Inhibition: The cyano and fluorophenyl groups present in the compound make it a candidate for enzyme inhibition studies in biochemistry. It can bind to active sites of enzymes, potentially inhibiting their activity, which is useful in understanding metabolic pathways and developing new drugs .
Pharmaceuticals: Drug Development: In the pharmaceutical industry, 4-Cyano-2-fluorophenylboronic acid can be used in drug development. Its structure allows for the creation of new pharmacophores, which can lead to the development of novel therapeutic agents with specific targeting capabilities .
Organic Synthesis: Suzuki-Miyaura Coupling: Finally, in organic synthesis, this compound is a valuable reagent for Suzuki-Miyaura coupling reactions. It can be used to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Pharmacokinetics
It is known that boronic acids, in general, can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
It is known that boronic acids can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 4-Cyano-2-fluorophenylboronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Additionally, it is advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors .
Eigenschaften
IUPAC Name |
(4-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAUMAIVCYTVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660653 | |
| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-fluorophenylboronic acid | |
CAS RN |
1150114-77-4 | |
| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)






![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)